molecular formula C6H3BrF3N B13969766 4-Bromo-5-(difluoromethyl)-2-fluoropyridine

4-Bromo-5-(difluoromethyl)-2-fluoropyridine

Cat. No.: B13969766
M. Wt: 225.99 g/mol
InChI Key: GNGUIFCKRUBCDO-UHFFFAOYSA-N
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Description

4-Bromo-5-(difluoromethyl)-2-fluoropyridine is a halogenated pyridine derivative characterized by a bromine atom at position 4, a difluoromethyl group at position 5, and a fluorine atom at position 2. The molecular formula is C₆H₃BrF₃N, with a molecular weight of 214.00 g/mol. This compound is of significant interest in medicinal chemistry and agrochemical research due to the synergistic effects of its substituents:

  • Bromine at position 4 enhances electrophilic substitution reactivity, enabling further functionalization via cross-coupling reactions .
  • Difluoromethyl at position 5 contributes to metabolic stability and lipophilicity, as the CF₂H group balances hydrophobicity with reduced oxidative susceptibility compared to trifluoromethyl groups .
  • Fluorine at position 2 modulates electronic properties, increasing the electron-withdrawing character of the pyridine ring and influencing binding interactions in biological systems .

Synthetic routes typically involve halogenation and fluorination steps. For example, bromination of a prefluorinated pyridine scaffold or nucleophilic substitution using bromine sources like NBS (N-bromosuccinimide) may be employed .

Properties

Molecular Formula

C6H3BrF3N

Molecular Weight

225.99 g/mol

IUPAC Name

4-bromo-5-(difluoromethyl)-2-fluoropyridine

InChI

InChI=1S/C6H3BrF3N/c7-4-1-5(8)11-2-3(4)6(9)10/h1-2,6H

InChI Key

GNGUIFCKRUBCDO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)C(F)F)Br

Origin of Product

United States

Preparation Methods

Bromination of Pyridine Derivatives

One common method involves bromination of 2-amino-4-picoline or similar pyridine precursors. The process uses sodium bromide and sulfuric acid to introduce the bromine atom selectively at the 4-position of the pyridine ring. This reaction is typically carried out under cooled conditions to maintain regioselectivity and avoid over-bromination.

  • Reaction conditions :
    • Reagents: Sodium bromide (NaBr), sulfuric acid (H2SO4)
    • Temperature: Below 5°C during bromine addition
    • Time: Several hours with gradual addition of bromine

This step yields 4-bromo-substituted pyridine intermediates suitable for further functionalization.

Introduction of Difluoromethyl Group

The difluoromethyl group at the 5-position can be introduced through nucleophilic or electrophilic fluorination methods. One approach is the fluorination of methyl or trichloromethyl substituents on the pyridine ring using reagents such as anhydrous potassium fluoride in polar aprotic solvents (e.g., sulpholane or xylene) at elevated temperatures (around 150–180°C).

  • Typical procedure :
    • Reagents: Anhydrous potassium fluoride (KF), cetyl trimethylammonium bromide (phase transfer catalyst)
    • Solvents: Sulpholane and xylene mixture
    • Temperature: 138–177°C
    • Time: Several hours under nitrogen atmosphere with azeotropic distillation to remove water

This fluorination converts chloro- or trichloromethyl groups into difluoromethyl groups, achieving the desired substitution.

Fluorination at the 2-Position

The fluorine atom at the 2-position is introduced either by direct fluorination or by nucleophilic aromatic substitution of a suitable leaving group (e.g., chlorine) with fluoride ions. This step is often integrated with the difluoromethylation process or performed as a separate reaction.

  • Fluorination method :
    • Reagents: Potassium fluoride or other fluoride sources
    • Conditions: Elevated temperature, aprotic solvents
    • Mechanism: Nucleophilic aromatic substitution replacing a halogen or diazonium intermediate

Representative Synthetic Route Summary

Step Starting Material Reagents & Conditions Product Notes
1 2-Amino-4-picoline NaBr, H2SO4, bromine, <5°C 4-Bromo-2-amino-pyridine intermediate Controlled bromination at 4-position
2 4-Bromo-2-amino-pyridine Diazotization with NaNO2, hydrobromic acid, <5°C 4-Bromo-2-halopyridine Conversion of amino to halogen group
3 4-Bromo-2-halopyridine Anhydrous KF, cetyl trimethylammonium bromide, sulpholane/xylene, 138–177°C 4-Bromo-5-(difluoromethyl)-2-fluoropyridine Difluoromethylation and fluorination

Mechanistic Insights

  • Bromination proceeds via electrophilic aromatic substitution facilitated by bromine in acidic medium, where the pyridine nitrogen influences regioselectivity.
  • Diazotization converts amino groups into diazonium salts, which can be displaced by halogens (Br or Cl) under acidic conditions.
  • Difluoromethylation involves nucleophilic substitution of chlorinated methyl groups by fluoride ions, often catalyzed by phase transfer catalysts to enhance fluoride ion solubility and reactivity.
  • Fluorination at 2-position may occur via nucleophilic aromatic substitution of activated halides by fluoride ions.

Comparative Analysis with Related Compounds

The synthetic strategies for this compound share similarities with other halogenated difluoromethyl pyridines, such as 3-Bromo-2-(difluoromethyl)-5-fluoropyridine. Both utilize halogenation and nucleophilic substitution pathways, but differ in regioselectivity and substitution patterns.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C6H3BrF3N
Molecular Weight 225.99 g/mol
Bromination Reagents Sodium bromide, bromine, sulfuric acid
Fluorination Reagents Anhydrous potassium fluoride, phase transfer catalyst
Solvents Sulpholane, xylene, dichloromethane, diethyl ether
Temperature Range 0–180°C (varies by step)
Reaction Time Several hours to overnight
Key Intermediates 4-Bromo-2-amino-pyridine, 4-Bromo-2-halopyridine
Purification Methods Extraction with organic solvents, distillation

Research Findings and Industrial Relevance

  • The stepwise bromination and fluorination approach provides good regioselectivity and yields suitable for research and development applications.
  • The presence of halogens and difluoromethyl groups enhances the compound’s chemical stability and biological activity potential.
  • The compound serves as a valuable building block for further functionalization via cross-coupling reactions (e.g., Suzuki coupling), expanding its utility in drug discovery and agrochemical synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-(difluoromethyl)-2-fluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products: The major products formed depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative.

Scientific Research Applications

4-Bromo-5-(difluoromethyl)-2-fluoropyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(difluoromethyl)-2-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl and fluorine substituents can enhance the compound’s binding affinity and selectivity, influencing its biological effects.

Comparison with Similar Compounds

Key Observations :

  • The difluoromethyl group in this compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 4-bromo-2-fluoropyridine) .
  • Bromine at position 4 provides superior reactivity in Suzuki-Miyaura couplings compared to chlorine-containing analogs (e.g., 5-bromo-2-chloro-3-fluoropyridine) .

Stability and Reactivity

  • Hydrolytic Stability : The difluoromethyl group in this compound resists hydrolysis better than trifluoromethyl analogs, as shown in comparative studies of fluorinated pyridines .
  • Thermal Stability : Decomposition temperatures for halogenated pyridines correlate with substituent electronegativity. Bromine and fluorine substituents increase thermal stability compared to methyl or methoxy groups .

Research Findings and Trends

Recent patents highlight the utility of this compound in fungicides and anticancer agents. For example, its incorporation into spirocyclic compounds (e.g., Example 27 in ) improves antifungal activity against Phytophthora infestans . Additionally, its bromine atom enables palladium-catalyzed cross-coupling to generate biaryl structures for kinase inhibitors .

Biological Activity

4-Bromo-5-(difluoromethyl)-2-fluoropyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound's unique structural features, including the presence of bromine and difluoromethyl groups, suggest that it may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C5_5H3_3BrF3_3N
  • Molecular Weight : 208.99 g/mol

The presence of multiple electronegative atoms (bromine and fluorine) enhances the compound's lipophilicity and potential binding interactions with biological macromolecules.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes due to its ability to form hydrogen bonds and halogen bonds with active sites.
  • Receptor Modulation : Its structural features could facilitate interactions with receptors, potentially altering signaling pathways within cells.

Biological Activity Studies

Recent studies have explored the biological activity of similar fluorinated compounds, providing insights into the potential efficacy of this compound.

Antimicrobial Activity

In a study evaluating fluorinated pyridines, related compounds demonstrated significant antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values ranged from 0.25 to 64 µg/mL, suggesting that fluorinated derivatives could be effective in combating resistant bacterial infections .

Cytotoxicity and Selectivity

A comparative analysis of fluorinated compounds indicated that those with similar structures exhibited varying levels of cytotoxicity against cancer cell lines. For instance, selectivity indices above 10 were observed for certain derivatives, indicating their potential as targeted therapies while minimizing toxicity to normal cells .

Case Studies

  • Fluoro and Trifluoromethyl Substituted Compounds : Research has shown that substituents such as trifluoromethyl groups enhance the potency of compounds against MRSA. The study highlighted the importance of structural modifications in improving biological activity and selectivity .
  • Pyridine Derivatives in Drug Discovery : A review focused on pyridine-based drugs emphasized their role in developing anti-infectives and anticancer agents. It was noted that structural variations significantly impact pharmacological profiles, suggesting that further exploration of this compound could yield valuable insights for drug development .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique AspectsBiological Activity
2-Bromo-5-fluoroisonicotinic acidBromine at position 2, Fluorine at position 5Contains an additional carboxylic acid groupPotential anti-tumor activity
2-Bromo-4-chloro-5-fluoropyridineBromine at position 2, Chlorine at position 4Chlorine substitution alters reactivityEffective against MRSA
4-Difluoromethyl-2-bromopyridineBromine at position 2, Difluoromethyl at position 4Different positioning affects propertiesAntimicrobial properties

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